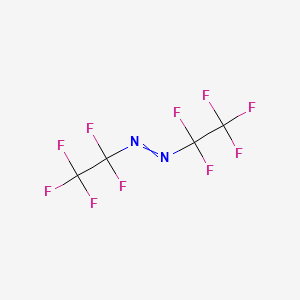
4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine is a complex organic compound that features a morpholine ring substituted with an acetyl group and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine typically involves the reaction of morpholine with acetyl chloride and phenylethyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Morpholine: A simpler analog without the acetyl and phenylethyl substitutions.
Phenylethylamine: Lacks the morpholine ring but shares the phenylethyl group.
Acetylmorpholine: Contains the morpholine and acetyl groups but lacks the phenylethyl moiety.
Uniqueness: 4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the simpler analogs.
特性
CAS番号 |
5455-91-4 |
|---|---|
分子式 |
C18H26N2O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
3,4-dimorpholin-4-yl-4-phenylbutan-2-one |
InChI |
InChI=1S/C18H26N2O3/c1-15(21)17(19-7-11-22-12-8-19)18(16-5-3-2-4-6-16)20-9-13-23-14-10-20/h2-6,17-18H,7-14H2,1H3 |
InChIキー |
VXZFZOFWTCDDNB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(C1=CC=CC=C1)N2CCOCC2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
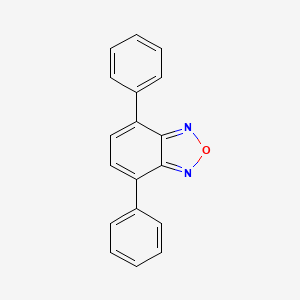
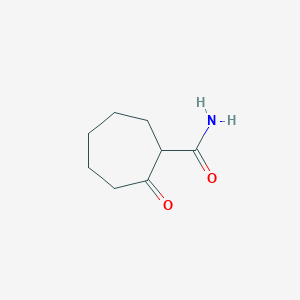
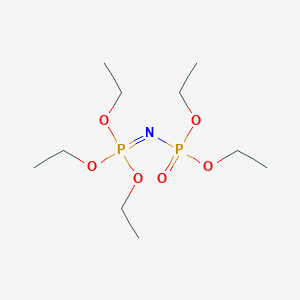
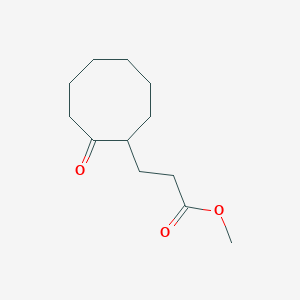
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)

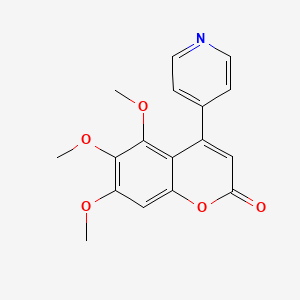
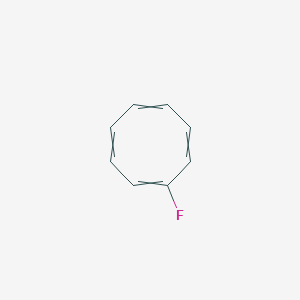
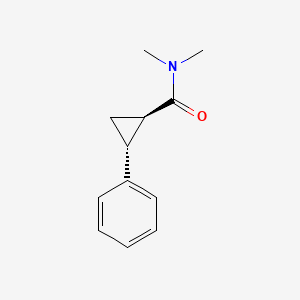
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
